3-Chloro-5-(2-fluorophenyl)pyridin-2-amine
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Overview
Description
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H8ClFN2 It is a member of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a fluorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-fluorophenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .
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Starting Materials
- 3-Chloropyridine-2-amine
- 2-Fluorophenylboronic acid
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Reaction Conditions
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-fluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine
Uniqueness
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C11H8ClFN2 |
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Molecular Weight |
222.64 g/mol |
IUPAC Name |
3-chloro-5-(2-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-9-5-7(6-15-11(9)14)8-3-1-2-4-10(8)13/h1-6H,(H2,14,15) |
InChI Key |
DPKAVYDXLQKAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)Cl)F |
Origin of Product |
United States |
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